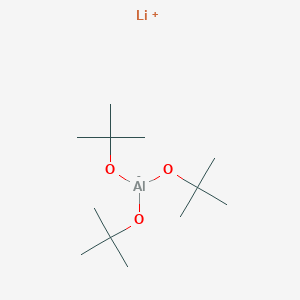

Lithium tri-tert-butoxyaluminum hydride

Descripción

Contextualization within Complex Metal Hydride Chemistry

Lithium tri-tert-butoxyaluminum hydride belongs to the family of complex metal hydrides, which are mainstays in synthetic organic chemistry for the reduction of various functional groups. wikipedia.org This family is most famously represented by lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). wikipedia.org These two reagents define the extremes of reactivity; LiAlH₄ is a powerful, unselective reducing agent capable of reducing almost all polar unsaturated functional groups, while NaBH₄ is a much milder agent, typically only reducing aldehydes and ketones. wikipedia.orgmasterorganicchemistry.comwikipedia.org

The utility of this compound arises from its calibrated reactivity, which places it between LiAlH₄ and NaBH₄. masterorganicchemistry.com Its unique properties are a direct result of its structure. gsjm-hydride.com The reagent is prepared by the reaction of lithium aluminum hydride with three equivalents of tert-butanol (B103910). ontosight.aiwikipedia.org This process replaces three of the four hydrogen atoms on the aluminohydride complex with bulky tert-butoxy (B1229062) groups (-OC(CH₃)₃). gsjm-hydride.commasterorganicchemistry.com

These large, sterically demanding groups significantly modify the reactivity of the parent compound. gsjm-hydride.commasterorganicchemistry.com They act as a "fat suit" around the aluminum center, sterically hindering the approach of the remaining hydride to the substrate. masterorganicchemistry.com This steric hindrance makes this compound a less potent but more selective hydride donor than LiAlH₄. libretexts.orglibretexts.org This modification allows for fine-tuning of reductions, enabling chemists to target more reactive functional groups within a molecule while leaving less reactive ones untouched. gsjm-hydride.commasterorganicchemistry.com

| Reagent | Formula | Relative Reactivity | Common Substrates Reduced |

| Lithium Aluminum Hydride | LiAlH₄ | Very High | Esters, Carboxylic Acids, Amides, Aldehydes, Ketones, Nitriles |

| This compound | LiAl[OC(CH₃)₃]₃H | Moderate | Acid Chlorides, Aldehydes, Ketones |

| Sodium Borohydride | NaBH₄ | Low | Aldehydes, Ketones |

Historical Development and Early Applications

The development of this compound was reported in 1958 by Herbert C. Brown and Richard F. McFarlin. researchgate.net Their research stemmed from efforts to modify the reactivity of lithium aluminum hydride to achieve partial reductions of carboxylic acid derivatives, for which few methods existed at the time. libretexts.org They discovered that reacting LiAlH₄ with three molar equivalents of t-butyl alcohol in an ether solvent resulted in the formation of a new, stable hydride reagent. researchgate.net

This new compound, lithium tri-t-butoxyaluminohydride, exhibited remarkable stability, capable of being sublimed under vacuum at high temperatures without significant decomposition. researchgate.net Early investigations by Brown and McFarlin revealed its distinct character as a much milder reducing agent compared to its parent, LiAlH₄. researchgate.net They established that it readily reduced aldehydes, ketones, and, most notably, acid chlorides. researchgate.net

Crucially, their initial studies showed that the reagent did not react with less reactive functional groups such as simple esters and nitriles under the same conditions. researchgate.net This discovery was pivotal, as it immediately presented a solution to a long-standing synthetic challenge: the selective reduction of an acid chloride to an aldehyde without over-reduction to the primary alcohol. wikipedia.orgresearchgate.net The control offered by using an equimolar quantity of the reagent provided a convenient and novel synthetic route from carboxylic acids (via their acid chlorides) to aldehydes, marking one of its first and most important applications. researchgate.net

Fundamental Role as a Selective Reducing Agent in Modern Organic Synthesis

The fundamental role of this compound in modern organic synthesis is defined by its chemoselectivity. gsjm-hydride.com Its most prominent application remains the reduction of acid chlorides to aldehydes. masterorganicchemistry.comlibretexts.orglibretexts.org More powerful reagents like LiAlH₄ reduce acid chlorides completely to primary alcohols because the intermediate aldehyde is more reactive than the starting material. wikipedia.orglibretexts.org However, the reduced reactivity of this compound allows the reaction to be stopped at the aldehyde stage, which reacts only slowly with the reagent, especially at low temperatures such as -78 °C. libretexts.orglibretexts.orgyoutube.com This transformation provides a reliable and high-yielding method for aldehyde synthesis. researchgate.net

Beyond this key reaction, the reagent's selectivity extends to other areas. It can reduce aldehydes and ketones to their corresponding alcohols. researchgate.net This allows for the selective reduction of a ketone in the presence of a less reactive ester group, a differentiation not possible with LiAlH₄. wikipedia.org

Furthermore, this compound exhibits significant stereoselectivity in the reduction of cyclic ketones. chemicalbook.comcdnsciencepub.com Due to the steric bulk of the reagent, the hydride transfer preferentially occurs from the less hindered face of the ketone. cdnsciencepub.com This often leads to the formation of the more thermodynamically stable alcohol isomer. cdnsciencepub.comorganic-chemistry.org For instance, in the reduction of substituted cyclohexanones, this reagent consistently produces a higher ratio of the equatorial alcohol compared to less bulky hydrides like LiAlH₄ or NaBH₄. cdnsciencepub.com This predictable control over stereochemistry is highly valuable in the synthesis of complex molecules such as steroids. chemicalbook.com

| Substrate (Acid Chloride) | Product (Aldehyde) | Typical Yield | Reference |

| Isovaleroyl chloride | Isovaleraldehyde | 65% | wikipedia.org |

| Various fatty acid chlorides | Fatty aldehydes | Good | researchgate.net |

| Representative acid chlorides | Corresponding aldehydes | Generally High | researchgate.net |

| Substituted Cyclohexanone | Reagent | Product Ratio (Equatorial:Axial Alcohol) |

| 4-tert-Butylcyclohexanone | LiAlH₄ | 90:10 |

| 4-tert-Butylcyclohexanone | NaBH₄ | 88:12 |

| 4-tert-Butylcyclohexanone | LiAl[OC(CH₃)₃]₃H | 97:3 |

| 2-Methylcyclohexanone | LiAlH₄ | 76:24 |

| 2-Methylcyclohexanone | NaBH₄ | 72:28 |

| 2-Methylcyclohexanone | LiAl[OC(CH₃)₃]₃H | 90:10 |

(Data for the stereoselective reduction table is illustrative of trends discussed in sources organic-chemistry.org and cdnsciencepub.com)

Propiedades

Fórmula molecular |

C12H27AlLiO3 |

|---|---|

Peso molecular |

253.3 g/mol |

InChI |

InChI=1S/3C4H9O.Al.Li/c3*1-4(2,3)5;;/h3*1-3H3;;/q3*-1;+2;+1 |

Clave InChI |

FMSXILLOKUGXFX-UHFFFAOYSA-N |

SMILES canónico |

[Li+].CC(C)(C)O[Al-](OC(C)(C)C)OC(C)(C)C |

Origen del producto |

United States |

Synthesis and Preparation Methodologies

Conventional Synthetic Routes

The most common and straightforward methods for preparing lithium tri-tert-butoxyaluminum hydride involve the reaction of a parent hydride with an alcohol or the in-situ generation of the reagent for immediate use.

The traditional and most widely used synthesis of this compound involves the direct reaction of lithium aluminum hydride (LiAlH₄) with three equivalents of tert-butanol (B103910). smolecule.comresearchgate.net The reaction is typically performed in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent moisture contamination. smolecule.com

The reaction proceeds as follows: LiAlH₄ + 3 (CH₃)₃COH → LiAlH[OC(CH₃)₃]₃ + 3 H₂

During the dropwise addition of tert-butanol to the solution of lithium aluminum hydride, a large amount of white solid product precipitates out of the solution. google.com The bulky tert-butoxy (B1229062) groups replace three of the four hydride ions of LiAlH₄, resulting in a milder and more selective reducing agent. smolecule.comresearchgate.net The steric hindrance provided by these groups modulates the reactivity of the single remaining hydride. smolecule.com After the reaction is complete, the product can be isolated by removing the solvent and any excess tert-butanol under reduced pressure, yielding the final product as a white powder. google.com

Table 1: Conventional Synthesis Parameters

| Parameter | Description | Reference |

|---|---|---|

| Reactants | Lithium aluminum hydride, tert-butanol | smolecule.com |

| Stoichiometry | 1 equivalent LiAlH₄ to 3 equivalents (CH₃)₃COH | smolecule.comresearchgate.net |

| Solvent | Diethyl ether or Tetrahydrofuran (THF) | sigmaaldrich.com |

| Atmosphere | Inert (e.g., dry nitrogen) | smolecule.com |

| Observation | Formation of a white precipitate | google.com |

| Product Form | White powder | google.com |

For certain applications, this compound can be generated in-situ. This approach involves preparing the reagent within the reaction vessel immediately before its intended use, avoiding the need for isolation and purification. This is particularly useful in one-pot syntheses where a carboxylic acid is converted directly to an aldehyde. orgsyn.org In such procedures, the acid is first activated, and then the hydride reagent is introduced to perform the reduction under controlled, low-temperature conditions. orgsyn.org This strategy is efficient and can be advantageous for reactions that require precise control over the reagent's concentration and reactivity. organic-chemistry.org

Advanced and Modified Preparation Protocols

Research has focused on refining the synthesis of this compound to improve its economic viability and safety, especially for industrial-scale production.

An advanced methodology has been developed to enhance purity, yield, and cost-effectiveness. google.com This process involves a multi-step synthesis that begins with more economical starting materials. Instead of using expensive metallic lithium to produce lithium hydride, this method utilizes cheaper sodium metal and lithium chloride. google.com

The key improvements in this protocol are:

Cost-Effective Precursor Synthesis : Lithium hydride is prepared from the reaction of metal sodium, lithium chloride, and hydrogen, significantly reducing the cost associated with using metallic lithium. google.com

Safer Reaction Medium : The synthesis employs methyl tertiary butyl ether (MTBE) as the reaction solvent instead of the highly flammable diethyl ether. MTBE is less volatile and has a higher flash point, which enhances the safety of the process. google.com

Optimized Reaction Conditions : The reaction between lithium aluminum hydride and tert-butanol is carried out at a controlled temperature of approximately 32-60 °C. Following the addition of tert-butanol over about 1.5 hours, the mixture is stirred for an additional period to ensure the reaction goes to completion. google.com

This improved method results in a high yield of this compound (up to 99.06%) with a purity of 97% or greater. google.com Another method focuses on preparing the compound with a high content of reactive hydrogen by carefully controlling the material ratio and reaction conditions, which are described as mild and safer. scispace.com

Table 2: Comparison of Conventional vs. Improved Synthesis

| Feature | Conventional Method | Improved Method | Reference |

|---|---|---|---|

| Lithium Source | Metallic Lithium (for LiH precursor) | Sodium Metal and Lithium Chloride | google.com |

| Solvent | Diethyl Ether | Methyl Tertiary Butyl Ether (MTBE) | google.com |

| Safety Profile | Higher risk due to flammable solvent | Improved safety with less flammable solvent | google.com |

| Cost | Higher | Lower production cost | google.com |

| Reported Yield | Quantitative | 99.06% | google.com |

| Reported Purity | Not specified | >= 97% | google.com |

Economic Feasibility : The use of sodium metal and lithium chloride as substitutes for metallic lithium significantly lowers the raw material costs, making the process more economically viable for large-scale production. google.com

Process Safety : The replacement of diethyl ether with methyl tertiary butyl ether is a crucial safety enhancement. The lower flammability and volatility of MTBE reduce the risks of fire and explosion, which are major concerns in industrial chemical manufacturing. google.com

These modifications make the synthesis more suitable for large-scale industrial applications where cost-efficiency and safety are paramount. google.com

Mechanistic Investigations of Reduction Reactions

General Principles of Hydride Transfer in Aluminum Hydride Systems

Hydride transfer from aluminum hydride reagents is a cornerstone of organic reduction reactions. The general principle involves the nucleophilic transfer of a hydride ion (H⁻) from the aluminum center to an electrophilic atom, typically a carbonyl carbon. In the case of lithium tri-tert-butoxyaluminum hydride, the [Al(Ot-Bu)₃H]⁻ anion serves as the hydride donor.

The reactivity of aluminum hydrides is significantly modulated by the substituents on the aluminum atom. Compared to the powerful, unselective lithium aluminum hydride (LiAlH₄), the three bulky tert-butoxy (B1229062) groups in this compound drastically reduce its reactivity. quora.commasterorganicchemistry.com This attenuation is primarily a steric effect, but the electron-donating nature of the alkoxy groups also plays a role in modulating the hydridic character of the Al-H bond. This moderated reactivity is key to the reagent's enhanced selectivity. davuniversity.org

Detailed Mechanisms for Key Functional Group Reductions

The moderated reactivity of this compound allows for the selective reduction of highly reactive functional groups, most notably the conversion of acyl halides to aldehydes.

The reduction of an acyl halide to an aldehyde using this compound is a classic example of its synthetic utility and proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com

The reaction commences with the nucleophilic attack of the hydride ion from the [Al(Ot-Bu)₃H]⁻ complex on the electrophilic carbonyl carbon of the acyl halide. youtube.com This addition breaks the C=O pi bond and forms a new carbon-hydrogen sigma bond, resulting in a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

This intermediate is unstable due to the presence of a good leaving group (the halide ion). The lone pair of electrons on the oxygen atom reforms the pi bond with the carbon, leading to the expulsion of the halide ion. This step regenerates a carbonyl group, now in the form of an aldehyde.

Crucially, the reaction can be stopped at the aldehyde stage. The aldehyde product is less reactive than the starting acyl halide. almerja.comlibretexts.org Due to the significant steric hindrance imposed by the three tert-butoxy groups, the reagent reacts much more slowly with the aldehyde than with the highly activated acyl halide. researchgate.net By using a stoichiometric amount of the hydride reagent, over-reduction to the primary alcohol is effectively prevented, allowing for the isolation of the aldehyde in high yield. masterorganicchemistry.comresearchgate.net

The key intermediate in the reduction of acyl halides is the aforementioned tetrahedral alkoxyaluminate species. In this intermediate, the aluminum is coordinated to the oxygen of the former carbonyl group, and the carbon atom has a tetrahedral geometry, having been converted from its initial sp² hybridization.

While specific computational studies detailing the transition state for this compound are not extensively documented, analogies can be drawn from theoretical studies on the parent LiAlH₄. Computational analyses of LiAlH₄ reductions of carbonyl compounds suggest a reactant-like transition state. researchgate.netnih.gov For the bulkier this compound, the transition state for hydride transfer to the acyl halide carbonyl is also expected to be reactant-like. The geometry of this transition state would involve the aluminum atom coordinating to the carbonyl oxygen and the hydride being delivered to the carbonyl carbon. The steric repulsion between the bulky tert-butoxy groups and the acyl group would be a significant feature of this transition state, influencing the activation energy of the reaction.

This compound is generally unreactive towards less strained cyclic ethers like tetrahydrofuran (B95107) and epoxides, in stark contrast to the more potent LiAlH₄. masterorganicchemistry.comdavuniversity.org This lack of reactivity is a direct consequence of its reduced hydridic character and significant steric bulk, which hinders its approach to the ether oxygen or carbon atoms.

However, a "remarkably facile reductive opening" of tetrahydrofuran and other related cyclic ethers can be achieved by using this compound in the presence of triethylborane (B153662) (BEt₃) as a co-activator. acs.org In this synergistic system, the highly Lewis-acidic triethylborane is proposed to coordinate strongly to the ether oxygen atom. This coordination polarizes the C-O bonds and induces significant ring strain, effectively activating the ether towards nucleophilic attack. The hydride from this compound then attacks one of the α-carbon atoms in an Sₙ2-like fashion, leading to the cleavage of the C-O bond and the opening of the ring. This process ultimately yields an alkoxyborane and an aluminum alkoxide, which upon hydrolysis produce the corresponding alcohol.

Influence of Steric and Electronic Factors on Reaction Pathways

The reaction pathways of reductions involving this compound are heavily governed by a combination of steric and electronic factors.

Steric Factors: The most dominant feature of this reagent is the immense steric bulk of the three tert-butoxy groups. researchgate.net This steric hindrance is the primary reason for its selectivity (chemoselectivity). It allows the reagent to discriminate between different functional groups. For instance, it can readily access the highly reactive carbonyl of an acyl chloride but is effectively blocked from reacting with less reactive and more sterically shielded esters or amides. davuniversity.orgresearchgate.net In reductions of cyclic ketones, the steric size of the hydride reagent plays a crucial role in determining the stereochemical outcome (diastereoselectivity), influencing whether the hydride attacks from the more or less hindered face of the ring. wikipedia.org

Electronic Factors: The electronic influence arises from the three electron-donating tert-butoxy groups attached to the aluminum. These groups increase the electron density on the aluminum atom, which in turn reduces its Lewis acidity compared to AlH₃. This effect also modulates the polarity of the Al-H bond, making the hydride slightly less nucleophilic (less "hydridic") than in LiAlH₄. This electronic attenuation of reactivity complements the steric effects, contributing to the reagent's mildness and selectivity. In some stereoselective reductions, electronic effects in the transition state have been suggested to be more important than torsional strain in controlling the product ratio. nih.gov

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including hydride transfers. Methods such as Density Functional Theory (DFT) and ab initio molecular orbital calculations are employed to map out reaction pathways, characterize the geometries and energies of reactants, transition states, and intermediates, and understand the electronic structure changes throughout the reaction. researchgate.netmst.edu

For aluminum hydride systems, computational studies have been used to:

Determine the structure of the active reducing species in solution.

Calculate the energy barriers for hydride transfer to various functional groups. nih.gov

Model the transition state structures, providing insight into factors controlling stereoselectivity. researchgate.net

Analyze the role of the solvent in the reaction mechanism.

While specific, detailed computational investigations focused solely on this compound are not as prevalent in the literature as those for LiAlH₄, the established theoretical approaches are fully applicable. Such studies would be invaluable for precisely quantifying the steric and electronic effects of the tert-butoxy groups, understanding the transition state geometries for reductions of various substrates, and explaining the synergistic effect observed with Lewis acids like triethylborane in ether cleavage reactions. The insights gained from computational studies on related metal hydrides provide a solid framework for understanding the mechanistic underpinnings of this selective reagent. dtu.dk

Stereoselectivity in Reductive Transformations

Principles Governing Stereochemical Control in Hydride Reductions

The stereochemical course of hydride reductions of cyclic ketones is primarily governed by two competing factors: "steric approach control" and "product development control". wikipedia.orgmdma.ch Steric approach control dictates that the hydride reagent will attack the carbonyl group from the less sterically hindered face of the molecule. This is particularly dominant with bulky reducing agents like lithium tri-tert-butoxyaluminum hydride. wikipedia.orgcdnsciencepub.com In contrast, "product development control" favors the formation of the thermodynamically more stable alcohol isomer. With less hindered hydrides, such as lithium aluminum hydride or sodium borohydride (B1222165), this factor can play a more significant role, leading to the formation of the equatorial alcohol from unhindered cyclohexanones. mdma.chcdnsciencepub.com

The interplay between these two principles is crucial in determining the final product distribution. For conformationally flexible ketones, attack from the axial direction is often favored, leading to the equatorial alcohol. wikipedia.org However, in the case of rigid cyclic ketones, equatorial attack is predominant, resulting in the formation of the axial alcohol, a direct consequence of steric approach control. wikipedia.org

Diastereoselectivity in Cyclic and Acyclic Systems

The diastereoselectivity of this compound has been extensively studied in a variety of cyclic and acyclic systems, demonstrating its utility in stereocontrolled synthesis.

Studies on β-Phorone and Other Enones

Competitive reduction studies involving β-phorone, a non-conjugated enone, and various cyclic ketones have revealed interesting reactivity patterns. β-Phorone was found to be less reactive than saturated cyclic ketones but more reactive than conjugated enones when reduced with this compound. researchgate.net This suggests that both steric and torsional factors contribute to the relative reactivities in these systems, although they may not be the primary determining factors. researchgate.net In the reduction of α,β-unsaturated ketones, the steric bulk of this compound can lead to a high yield of the conjugate addition product. wikipedia.org

Reduction of Substituted Cyclohexanones and Steroidal Ketones

The reduction of substituted cyclohexanones with this compound is a classic example of its high stereoselectivity. Due to its steric bulk, the reagent preferentially attacks from the equatorial face, leading to the formation of the axial alcohol. This is in stark contrast to less hindered hydrides, which typically favor the formation of the more stable equatorial alcohol.

A study on the reduction of various cyclic ketones demonstrated that this compound is considerably more stereospecific than either lithium aluminum hydride or sodium borohydride. cdnsciencepub.com The table below presents data from the reduction of several substituted cyclohexanones, highlighting the high percentage of the more stable (equatorial) alcohol formed.

| Ketone | % More Stable Alcohol (LiAlH(O-t-Bu)₃) | % More Stable Alcohol (LiAlH₄) | % More Stable Alcohol (NaBH₄) |

| Cholestan-3-one | 98 | 91 | 91 |

| Coprostan-3-one | 94 | 80 | 78 |

| 4-Methylcyclohexanone | 80 | 79 | 79 |

| 3-Methylcyclohexanone | 92 | 86 | 86 |

| 2-Methylcyclohexanone | 73 | 69 | 69 |

| Menthone | 76 | 76 | 76 |

| Isomenthone | 60 | 55 | 55 |

| Camphor | 90 | 88 | 88 |

Data sourced from a study on the stereochemistry of ketone reduction by complex metal hydrides. cdnsciencepub.com

Similarly, in the realm of steroidal ketones, this compound has proven to be a valuable reagent for achieving selective and stereospecific reductions. researchgate.net For instance, the reduction of cholestanone, a 3-ketosteroid, with this reagent yields a high proportion of the α-cholestanol (axial alcohol), demonstrating the preference for equatorial attack. cdnsciencepub.comresearchgate.net This high stereoselectivity is crucial in the synthesis of complex natural products and pharmaceuticals. researchgate.net

Preferential Formation of Axial Alcohols

The preferential formation of axial alcohols in the reduction of hindered or rigid cyclic ketones is a hallmark of this compound. wikipedia.org This outcome is a direct consequence of the steric hindrance posed by the bulky tri-tert-butoxyaluminohydride moiety, which makes approach from the axial face of the cyclohexanone ring energetically unfavorable. The reagent, therefore, approaches from the more accessible equatorial direction, delivering the hydride to the carbonyl carbon and resulting in an axial hydroxyl group. This principle has been consistently observed in the reduction of various steroidal and substituted cyclohexanone systems. cdnsciencepub.comresearchgate.net

Influence of Reagent Steric Bulk on Stereochemical Outcomes

The steric bulk of the hydride reagent is a paramount factor influencing the stereochemical outcome of ketone reductions. cdnsciencepub.comnih.gov this compound, with its three bulky tert-butoxy (B1229062) groups, is significantly more sterically demanding than reagents like lithium aluminum hydride or sodium borohydride. masterorganicchemistry.com This increased steric hindrance is the primary reason for its enhanced stereoselectivity. cdnsciencepub.com

The large steric requirement of this compound favors the formation of the transition state leading to the more stable of the two possible alcohol products. cdnsciencepub.com In the reduction of an unhindered ketone, this translates to the formation of the equatorial alcohol. Conversely, for a sterically hindered ketone, the direction of approach is dictated by minimizing steric interactions, which can lead to the formation of either the axial or equatorial alcohol depending on the specific steric environment of the ketone. cdnsciencepub.com

Mechanistic Interpretations of Observed Stereoselectivities

The stereoselectivity of this compound reductions can be rationalized by considering the transition state of the reaction. The reduction is believed to proceed through a four-center-like transition state where the aluminum atom coordinates to the carbonyl oxygen, and the hydride is delivered to the carbonyl carbon.

The steric interactions between the bulky tri-tert-butoxyaluminohydride moiety and the substituents on the ketone substrate in the transition state determine the preferred direction of hydride attack. For instance, in the reduction of a cyclohexanone derivative, an axial attack would lead to significant steric repulsion between the reagent and the axial hydrogens at the C-3 and C-5 positions. Consequently, the equatorial attack, which avoids these interactions, becomes the favored pathway, resulting in the formation of the axial alcohol.

While steric factors are the dominant influence, torsional strain can also play a role in the transition state. researchgate.net However, for a reagent as sterically demanding as this compound, steric approach control is generally the overriding factor that dictates the stereochemical outcome of the reduction.

Applications in Complex Organic Synthesis

Strategies for Aldehyde Synthesis in Multi-Step Reaction Sequences

The synthesis of aldehydes is a cornerstone of organic chemistry, and Lithium tri-tert-butoxyaluminum hydride provides a reliable method for their preparation from various carboxylic acid derivatives. A primary application is the reduction of acid chlorides to aldehydes. youtube.comlibretexts.org This transformation is highly efficient and typically stops at the aldehyde stage without over-reduction to the corresponding alcohol, which can occur with more powerful reducing agents like Lithium aluminum hydride. youtube.commasterorganicchemistry.com The bulky tert-butoxy (B1229062) groups modulate the reactivity of the aluminum hydride, making it selective for the highly reactive acid chloride functional group. masterorganicchemistry.com

Beyond acid chlorides, strategies have been developed for the one-pot conversion of carboxylic acids directly to aldehydes. This involves activating the carboxylic acid with a reagent like N,N-dimethylchloromethylenammonium chloride to form a reactive intermediate, which is then reduced in situ by this compound. orgsyn.org This procedure is noted for its high chemoselectivity, tolerating functional groups such as nitriles, esters, and ketones. orgsyn.org Phenyl esters of aliphatic and alicyclic acids can also be reduced to aldehydes, whereas simple alkyl esters are typically unreactive. researchgate.netgoogle.com Furthermore, sterically demanding N,N-diisopropylamides can be converted to aldehydes in a one-pot process involving activation and subsequent reduction with this hydride. organic-chemistry.org

Table 1: Aldehyde Synthesis using this compound

| Precursor Functional Group | Product | Typical Conditions | Notes |

|---|---|---|---|

| Acid Chloride | Aldehyde | Low temperature (e.g., -78°C) in a solvent like diglyme. researchgate.net | Highly efficient and general method; avoids over-reduction. youtube.commasterorganicchemistry.com |

| Carboxylic Acid | Aldehyde | One-pot procedure involving in-situ activation. orgsyn.org | Tolerates a wide range of other functional groups. orgsyn.org |

| Phenyl Ester | Aldehyde | Tetrahydrofuran (B95107) at 0°C. researchgate.net | Provides good yields; simple alkyl esters are unreactive. researchgate.netgoogle.com |

| Amide (N,N-diisopropyl) | Aldehyde | One-pot activation followed by reduction. organic-chemistry.org | Effective for sterically hindered amides. organic-chemistry.org |

Role in the Synthesis of Natural Products and Optically Active Intermediates

The stereoselectivity and chemoselectivity of this compound make it a valuable tool in the synthesis of complex, biologically active molecules like natural products. A notable example is its application in the total synthesis of estrone (B1671321), a steroidal hormone. researchgate.net In this synthesis, the reagent is used for the selective and stereospecific reduction of a tricyclic ketone precursor. This specific reduction yields a key ketol, which is an optically resolvable intermediate crucial for the successful completion of the estrone synthesis. researchgate.net

The reagent is also widely employed in the reduction of other steroidal ketones. google.comguidechem.com Its ability to introduce hydride with a degree of stereocontrol is important in establishing the correct stereochemistry required in these complex polycyclic systems. chemicalbook.com This controlled reduction is essential for building the intricate three-dimensional structures characteristic of many natural products. The use of this hydride has also been noted as important in the production of the cancer treatment drug gemcitabine. google.comguidechem.com

Selective Transformations in Polyfunctionalized Molecules

A key advantage of this compound is its high degree of chemoselectivity, allowing for the reduction of one functional group in the presence of others. ontosight.aiyoutube.com It is a much milder reducing agent than its parent compound, Lithium aluminum hydride. masterorganicchemistry.comresearchgate.net This tempered reactivity is due to the steric bulk and electronic effects of the three tert-butoxy groups. masterorganicchemistry.com

The reagent readily reduces aldehydes, ketones, and acid chlorides. chemicalbook.comgoogle.com However, it is significantly less reactive or completely unreactive towards other common functional groups under typical reaction conditions. These include esters, lactones, epoxides, nitriles, and alkyl halides. masterorganicchemistry.com This differential reactivity allows for precise chemical manipulations in polyfunctionalized molecules, where protecting group strategies might otherwise be necessary. For example, an acid chloride can be selectively reduced to an aldehyde in a molecule that also contains an ester or a nitrile, leaving the latter groups intact. masterorganicchemistry.com

Table 2: Chemoselectivity of this compound

| Functional Group | Reactivity | Notes |

|---|---|---|

| Acid Chloride | High | Readily reduced to an aldehyde. masterorganicchemistry.comgoogle.com |

| Aldehyde | High | Reduced to a primary alcohol. google.com |

| Ketone | High | Reduced to a secondary alcohol. google.com |

| Ester (Alkyl) | Low / None | Generally unreactive under standard conditions. masterorganicchemistry.comgoogle.com |

| Ester (Phenyl) | Moderate | Can be reduced to an aldehyde. researchgate.netgoogle.com |

| Lactone | Low / None | Generally unreactive. masterorganicchemistry.com |

| Nitrile | Low / None | Generally unreactive. masterorganicchemistry.comgoogle.com |

| Epoxide | Low / None | Generally unreactive. masterorganicchemistry.com |

Utilization in the Synthesis of Fatty Aldehydes and Their Derivatives

The synthesis of long-chain aliphatic aldehydes, or fatty aldehydes, is another area where this compound has proven effective. Saturated and unsaturated fatty aldehydes can be prepared in good yield by the reduction of the corresponding fatty acid chlorides with this reagent. researchgate.net This method provides a direct and clean conversion, making it a valuable synthetic route. The resulting fatty aldehydes are important intermediates and can be used to synthesize other derivatives, such as cyclic acetals, which are useful for the analysis of plasmalogens. researchgate.net

Applications in Peptide Chemistry for Aldehyde Generation

While direct, extensive documentation on the use of this compound in mainstream peptide synthesis is not prevalent in the provided sources, its established reactivity is highly applicable to this field. The generation of C-terminal aldehydes in N-protected amino acids is a key transformation that yields valuable intermediates for peptide modification and the synthesis of peptide mimetics. The proven ability of this reagent to reduce activated carboxylic acids, such as acid chlorides, to aldehydes provides a direct strategic route for converting N-protected amino acid chlorides into the corresponding N-protected amino aldehydes. libretexts.orgmasterorganicchemistry.com This transformation would proceed under mild conditions, preserving the integrity of the N-protecting group and the stereochemical center of the amino acid, which are critical considerations in peptide chemistry.

Solution Phase Behavior and Coordination Chemistry

Association Phenomena of Lithium Tri-tert-butoxyaluminum Hydride in Ethereal Solvents

The behavior of organometallic reagents in solution is profoundly influenced by their state of aggregation. In the case of this compound, its association in ethereal solvents such as tetrahydrofuran (B95107) (THF) and diethyl ether is a critical factor governing its reactivity. While comprehensive studies detailing the precise nature of these associations are not extensively documented in readily available literature, the general principles of organoaluminum chemistry suggest that the degree of aggregation is influenced by factors such as solvent coordinating ability and concentration. It is plausible that an equilibrium exists between monomeric and dimeric or even higher oligomeric species in solution. The coordinating solvent molecules play a crucial role in stabilizing the electron-deficient aluminum center, thereby influencing this equilibrium. A strongly coordinating solvent like THF is expected to favor the monomeric form by solvating the lithium cation and the aluminum center, thus reducing the driving force for aggregation.

Ligand Exchange Dynamics and Their Influence on Reactivity

The reactivity of this compound is intrinsically linked to the dynamics of its tert-butoxy (B1229062) ligands. While the bulky nature of these groups is a primary determinant of the reagent's selectivity, the potential for ligand exchange can also play a role in its chemical behavior. This exchange could occur with other alkoxy groups present in the reaction mixture or even with solvent molecules, although the latter is less likely given the stability of the Al-O bond.

The rate and extent of ligand exchange would be influenced by the steric and electronic properties of the incoming and outgoing ligands, as well as the reaction conditions. Such exchange processes could modulate the steric environment around the aluminum hydride core, thereby altering the reagent's reactivity and selectivity. For instance, exchange with a less bulky alkoxide could lead to a more reactive species, while exchange with a more electron-withdrawing group could decrease its reducing power. However, specific kinetic and mechanistic studies detailing these ligand exchange dynamics for this compound are not extensively reported. The significant stability of the tri-tert-butoxyaluminohydride, which can be sublimed at 280°C without significant decomposition, suggests that the tert-butoxy groups are not particularly labile. researchgate.net

Solvent Effects on Reduction Pathways and Selectivity

The choice of solvent is a critical parameter in reductions employing this compound, significantly impacting both the reaction pathway and the observed selectivity. Ethereal solvents are the most commonly used media for these reactions due to their ability to solubilize the reagent and their general inertness under the reaction conditions.

Tetrahydrofuran (THF) and diglyme are frequently the solvents of choice. masterorganicchemistry.com The higher coordinating ability of these solvents compared to diethyl ether can influence the aggregation state of the reagent, as discussed earlier, and also enhance the reactivity of the hydride by promoting a more "naked" hydride ion.

The solvent can also play a direct role in the transition state of the reduction, thereby influencing stereoselectivity. For example, the reduction of cyclic ketones can yield different ratios of axial to equatorial alcohol products depending on the solvent used. This is attributed to the different ways in which the solvent molecules can coordinate to the lithium cation and the aluminum center, which in turn affects the trajectory of the hydride attack on the carbonyl group.

Furthermore, the solubility of the substrate and any intermediates in the chosen solvent can also dictate the course of the reaction. A solvent that effectively solvates all species involved will generally lead to a cleaner and more efficient reaction.

Stability and Handling Considerations in Reaction Environments

This compound is a relatively stable hydride reagent, particularly when compared to its parent compound, lithium aluminum hydride. It is a white solid that is stable in dry air, a notable advantage for handling and storage. gsjm-hydride.com However, it is sensitive to moisture and reacts with water to liberate hydrogen gas, a potential safety hazard. fishersci.comsigmaaldrich.com Therefore, all manipulations should be carried out under an inert atmosphere, such as nitrogen or argon.

The thermal stability of this compound is also noteworthy. It can be sublimed under vacuum at 280°C without significant decomposition, indicating a high degree of thermal robustness. researchgate.net However, in solution, its stability can be influenced by the solvent and the presence of impurities. Prolonged heating in solution may lead to decomposition, the specifics of which would depend on the reaction conditions.

In terms of chemical compatibility, this compound is incompatible with protic solvents like alcohols and acids, with which it reacts to release hydrogen. It is also a strong reducing agent and should be handled with care to avoid contact with oxidizing agents. When used in reactions, it is crucial to consider its compatibility with all functional groups present in the substrate to ensure the desired selective reduction occurs without unintended side reactions. The reagent is known to selectively reduce aldehydes and ketones in the presence of less reactive functional groups such as esters and nitriles. researchgate.net

Interactive Data Table: Reactivity of Hydride Reducing Agents

| Functional Group | Lithium Aluminum Hydride (LiAlH₄) | This compound (LiAlH(Ot-Bu)₃) |

| Aldehyde | Alcohol | Alcohol |

| Ketone | Alcohol | Alcohol |

| Ester | Alcohol | No Reaction/Slow Reaction |

| Carboxylic Acid | Alcohol | No Reaction |

| Amide | Amine | No Reaction |

| Nitrile | Amine | No Reaction |

| Acid Chloride | Alcohol | Aldehyde |

| Epoxide | Alcohol | No Reaction |

Derivatives and Modified Reagents

Synthesis and Reactivity of Related Alkoxyaluminum Hydrides

The synthesis of lithium alkoxyaluminum hydrides is generally straightforward, typically involving the reaction of a stoichiometric amount of an alcohol with a solution of lithium aluminum hydride. wikipedia.org The reaction proceeds with the evolution of hydrogen gas, leading to the formation of the corresponding alkoxy derivative. wikipedia.org The nature of the alcohol used significantly influences the steric and electronic properties of the resulting hydride reagent, thereby altering its reactivity. organicreactions.orgpdvpmtasgaon.edu.in

Replacing the small hydride atoms in LiAlH₄ with bulkier alkoxy groups decreases the reagent's reactivity and increases its chemoselectivity. organicreactions.orgresearchgate.net This is due to increased steric hindrance around the aluminum center, which makes the transfer of the remaining hydride(s) more difficult and selective. masterorganicchemistry.com For instance, lithium trimethoxyaluminium hydride (LTMA), prepared from methanol, is a milder reducing agent than LiAlH₄ but is unstable and prone to disproportionation, requiring it to be used immediately after preparation. wikipedia.org In contrast, the use of a bulky alcohol like tert-butanol (B103910) yields Lithium tri-tert-butoxyaluminum hydride (LTBA), a reagent that is significantly less reactive, more selective, and stable enough to be isolated as a solid. wikipedia.orgresearchgate.net

The difference in reactivity allows for selective reductions of one functional group in the presence of another. While LiAlH₄ reduces nearly all polar unsaturated functional groups, LTBA selectively reduces aldehydes, ketones, and acid chlorides but reacts very slowly or not at all with esters, amides, and nitriles under similar conditions. pdvpmtasgaon.edu.inresearchgate.net

| Functional Group | Lithium Aluminum Hydride (LiAlH₄) | This compound (LTBA) |

|---|---|---|

| Aldehyde | Fast reduction to primary alcohol | Fast reduction to primary alcohol |

| Ketone | Fast reduction to secondary alcohol | Fast reduction to secondary alcohol |

| Acid Chloride | Fast reduction to primary alcohol | Reduces to aldehyde (can be isolated) |

| Ester | Fast reduction to primary alcohol | Very slow or no reaction |

| Amide | Fast reduction to amine | No reaction |

| Nitrile | Fast reduction to amine | No reaction |

Lithium Diisobutyl-tert-butoxyaluminum Hydride (LDBBA) and Its Distinctive Applications

Lithium diisobutyl-tert-butoxyaluminum hydride (LDBBA) is a highly selective reducing agent prepared from the reaction of lithium t-butoxide with diisobutylaluminum hydride (DIBAL-H). researchgate.net This reagent has emerged as a superior and highly chemoselective tool for specific transformations where other hydrides are less effective. researchgate.netresearchgate.net

One of the most distinctive applications of LDBBA is the partial reduction of esters to aldehydes. researchgate.net While this transformation is challenging with many reducing agents due to over-reduction of the aldehyde product to an alcohol, LDBBA accomplishes it cleanly and in high yields, typically at 0°C. researchgate.net It has proven particularly effective for the conversion of various aromatic and aliphatic esters, including isopropyl esters, into their corresponding aldehydes. researchgate.net This high degree of chemoselectivity extends to other functional groups; LDBBA can also reduce tertiary amides and nitriles to aldehydes. sigmaaldrich.com

Furthermore, LDBBA has been utilized as a catalyst for the hydroboration of alkynes and imines with pinacolborane (HBpin), affording alkenyl boronates and borated amines, respectively, in good yields. rsc.org Studies have shown that LDBBA is more efficient in these catalytic roles than other related aluminum hydrides. rsc.org Its utility is also demonstrated in complex molecule synthesis, where it can be used for stereoselective reductions. For example, an undesired alcohol diastereomer can be oxidized and then stereoselectively reduced with LDBBA to yield the desired isomer in high preference. researchgate.net

| Substrate Type | Product Type | Typical Yield | Reference |

|---|---|---|---|

| Aromatic/Aliphatic Esters | Aldehydes | 74-90% | researchgate.net |

| Aromatic/Aliphatic Nitriles | Aldehydes | - | sigmaaldrich.com |

| Tertiary Amides | Aldehydes | - | sigmaaldrich.com |

| Alkynes (with HBpin) | Alkenyl Boronates | Moderate to Good | rsc.org |

| Imines (with HBpin) | N-Boryl Amines | High | rsc.org |

Development of Chiral Lithium Aluminum Hydride Derivatives for Asymmetric Synthesis

The development of chiral derivatives of lithium aluminum hydride represents a significant advancement in the field of asymmetric synthesis. wikipedia.org The primary goal is the enantioselective reduction of prochiral substrates, most notably the reduction of ketones to form chiral, non-racemic secondary alcohols. mdpi.com This is achieved by modifying LiAlH₄ with a stoichiometric amount of a chiral, non-racemic ligand, typically an alcohol or amine, prior to the reduction step. acs.org

The reaction between LiAlH₄ and a chiral ligand, such as an amino alcohol, results in the evolution of hydrogen and the formation of a new, bulky, chiral aluminum hydride complex. acs.org This complex then delivers a hydride to the prochiral ketone in a diastereoselective transition state, where the facial selectivity is controlled by the chiral environment of the reagent. researchgate.net

A wide variety of chiral auxiliaries have been explored for this purpose. Early and effective examples include amino alcohols like N-methylephedrine. researchgate.net Derivatives of the amino acid (S)-proline have also been used to prepare chiral diamines and amino alcohols that, when complexed with LiAlH₄, can reduce acetophenone (B1666503) with high optical purity. researchgate.net Chelating chiral diols, such as BINOL, are also effective as they form stable complexes and prevent disproportionation, which could lead to reduction by unmodified (and therefore achiral) LAH. wikipedia.org The effectiveness of these reagents is measured by the enantiomeric excess (ee) of the product alcohol.

| Chiral Modifier | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| (-)-N-Methylephedrine & N-Ethylaniline | (R) | 92% | researchgate.net |

| (S)-2-(Anilinomethyl)pyrrolidine | (S) | 92% | researchgate.net |

| (+)-(2S,3R)-4-Dimethylamino-3-methyl-1,2-diphenyl-2-butanol (Darvon alcohol) | (R) | ~90% | acs.org |

| 3-O-Benzyl-1,2-O-cyclohexylidene-α-D-glucofuranose | (S) | ~20% | researchgate.net |

Future Directions and Emerging Research Areas

Integration with Catalytic Systems and Cascade Reactions

A notable example is the conversion of sterically demanding N,N-diisopropylamides to aldehydes. organic-chemistry.org This one-pot process involves the initial activation of the amide with an agent like ethyl trifluoromethanesulfonate (EtOTf) to form an imidate. organic-chemistry.org Without isolation, this intermediate is then reduced by Lithium tri-tert-butoxyaluminum hydride to a hemiaminal, which hydrolyzes to furnish the desired aldehyde. organic-chemistry.org This sequential approach avoids the isolation of sensitive intermediates and tolerates other reducible functional groups, highlighting the hydride's compatibility with multi-step syntheses. organic-chemistry.org

Another area of emerging interest is the in situ generation of other synthetically useful reagents. For instance, this compound is used in a highly efficient method for the in situ generation of the Schwartz reagent (zirconocene hydrochloride). organic-chemistry.org This allows for subsequent reactions like the reduction of amides to aldehydes or the hydrozirconation of alkynes and alkenes in a single procedural step, using stable and inexpensive starting materials. organic-chemistry.org

Future research is aimed at developing true catalytic systems where the hydride's reactivity is coupled with a catalytic cycle. This could involve transition-metal catalysts that work in tandem with the hydride or systems where the aluminum species is catalytically regenerated. Such advancements would further enhance the atom economy and sustainability of processes employing this reagent.

| Reaction Type | Description | Key Features | Reference |

|---|---|---|---|

| Sequential Amide Reduction | A one-pot conversion of N,N-diisopropylamides to aldehydes via an imidate intermediate. | Tolerates various functional groups; avoids isolation of intermediates. | organic-chemistry.org |

| In Situ Schwartz Reagent Generation | Used to generate zirconocene hydrochloride for subsequent hydrozirconation reactions. | Uses inexpensive and stable reagents; enables single-step functionalization. | organic-chemistry.org |

Application in Sustainable and Green Chemistry Methodologies

The inherent properties of this compound align well with the principles of green chemistry, making it an attractive reagent for developing more sustainable synthetic methods. Its high chemoselectivity is a primary contributor to its green profile.

The reagent's stability and handling characteristics also contribute to its sustainability. It is a solid that is stable in dry air and can be sublimed, unlike many other hydride reagents that are pyrophoric or unstable. researchgate.netchemicalbook.comgoogle.com Furthermore, research into its synthesis has led to more sustainable production methods. A patented process describes the preparation of the requisite lithium hydride from less expensive and more readily available sodium metal and lithium chloride, bypassing the use of costly metallic lithium and potentially reducing the environmental footprint of its large-scale production. google.com

Future work in this area will likely focus on replacing traditional ether-based solvents with greener alternatives and exploring its application in solvent-free reaction conditions where feasible.

Advanced Characterization Techniques for Elucidating Reaction Intermediates

The generally accepted mechanism for the reduction of acid chlorides by this compound involves a nucleophilic acyl substitution. masterorganicchemistry.comsmolecule.com The reaction proceeds through the addition of the hydride to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses by eliminating the chloride leaving group to yield the aldehyde. masterorganicchemistry.comsmolecule.com

While this mechanism is well-established, the direct observation and characterization of the transient tetrahedral intermediate remain challenging due to its short lifetime. nih.gov Emerging research directions involve the application of advanced spectroscopic and analytical techniques to gain deeper insights into the reaction pathway and the factors governing the reagent's selectivity.

Techniques that could be applied include:

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy: By conducting reactions at cryogenic temperatures (e.g., -78 °C), it may be possible to slow the reaction rates sufficiently to observe the fleeting tetrahedral intermediate, providing direct structural evidence. researchgate.net

In Situ Infrared (IR) and Raman Spectroscopy: These techniques can monitor the disappearance of the carbonyl stretch of the starting material and the appearance of new signals corresponding to the intermediate and final product in real-time, providing kinetic data.

Computational Chemistry (DFT Calculations): High-level density functional theory (DFT) calculations can be used to model the reaction pathway, calculate the energies of transition states and intermediates, and visualize their structures. This can help rationalize the steric influence of the tert-butoxy (B1229062) groups on the reagent's reactivity and selectivity. nih.gov

A deeper understanding of these intermediates, facilitated by advanced characterization, could enable the rational design of new, even more selective hydride reagents for targeted chemical transformations. nih.gov

Potential for Novel Reductive Transformations

While renowned for its role in aldehyde synthesis, research continues to uncover new applications and expand the substrate scope for this compound. Its unique reactivity profile, balanced between that of powerful LiAlH₄ and milder NaBH₄, allows for transformations not easily achieved with other reagents. masterorganicchemistry.com

One area of exploration is the selective reduction of α,β-unsaturated ketones. The steric bulk of the hydride favors 1,4-conjugate addition, leading to the formation of the saturated ketone, whereas less hindered hydrides tend to favor 1,2-addition to the carbonyl group. wikipedia.org This predictable selectivity offers a valuable tool for complex molecule synthesis.

Researchers are also exploring its reactivity with other functional groups, often tuned by additives. For example, the combination of this compound with triethylborane (B153662) has been shown to facilitate the reductive opening of tetrahydrofuran (B95107) and related ethers, a transformation not typically associated with this hydride. sigmaaldrich.com Additionally, it has demonstrated efficacy in the rapid and selective reduction of functionalized aromatic disulfides. sigmaaldrich.comacs.org

Future research is expected to focus on:

Expanding Substrate Scope: Systematically investigating its reactivity towards a wider range of functional groups and combinations thereof to map out its selectivity profile more completely.

Developing New Reagent Systems: Combining the hydride with Lewis acids or other additives to modulate its reactivity and unlock novel transformations. sigmaaldrich.com

Asymmetric Reductions: While not intrinsically chiral, its integration with chiral auxiliaries or catalysts could pave the way for stereoselective reductions.

| Functional Group Transformation | Status | Description | Reference |

|---|---|---|---|

| Acid Chlorides → Aldehydes | Established | Classic, highly selective partial reduction. | masterorganicchemistry.comlibretexts.orgresearchgate.net |

| α,β-Unsaturated Ketones → Saturated Ketones | Established | Selective 1,4-conjugate addition due to steric bulk. | wikipedia.org |

| Amides → Aldehydes | Emerging | Requires in situ activation of the amide. | organic-chemistry.org |

| Aromatic Disulfides → Thiols | Emerging | Rapid and selective cleavage of the S-S bond. | sigmaaldrich.comacs.org |

| Ethers (with additive) → Alcohols | Emerging | Reductive opening of ethers like THF in the presence of triethylborane. | sigmaaldrich.com |

| Esters → Aldehydes/Alcohols | Potential | Generally unreactive, but reactivity towards activated esters (e.g., phenolic esters) is known and could be expanded. | acs.org |

Q & A

Q. What is the primary role of LTBA in organic synthesis, and how does it differ from other hydride reagents like LiAlH₄ or DIBAL-H?

LTBA is a sterically hindered, selective reducing agent primarily used to reduce reactive carbonyl groups (e.g., acid chlorides) to aldehydes without over-reduction to alcohols, a common issue with LiAlH₄ . Unlike DIBAL-H, which is effective for ester-to-alcohol reductions, LTBA’s bulky tert-butoxy groups limit its accessibility to sterically hindered substrates, enhancing selectivity. For example, LTBA reduces isovaleroyl chloride to isovaleraldehyde (65% yield), while LiAlH₄ would yield the primary alcohol .

Q. What safety protocols are critical when handling LTBA in laboratory settings?

LTBA is moisture-sensitive and reacts violently with water, releasing hydrogen gas. Key safety measures include:

- Working under inert atmosphere (N₂/Ar) .

- Using anhydrous solvents (e.g., THF, ether) .

- Avoiding exposure to acids or protic solvents .

Refer to its Material Safety Data Sheet (MSDS) for emergency procedures, including spill containment and PPE requirements .

Q. How is LTBA typically synthesized, and what factors influence its purity?

LTBA is prepared by reacting lithium aluminum hydride (LiAlH₄) with tert-butanol in a 1:3 molar ratio under anhydrous conditions: Purity depends on rigorous exclusion of moisture, stoichiometric control, and post-synthesis filtration to remove unreacted LiAlH₄ .

Q. What are the optimal reaction conditions for LTBA-mediated reductions (e.g., temperature, solvent)?

LTBA reactions are typically conducted at room temperature (20–25°C) in aprotic solvents like THF or diethyl ether. For example, reducing a steroid derivative (11b) required 18 hours of stirring in THF at 25°C, followed by chromatographic purification . Prolonged reaction times (>24 hours) may lead to side reactions, necessitating kinetic control .

Advanced Research Questions

Q. How does LTBA’s steric bulk influence its stereoselectivity in asymmetric reductions?

Contrary to expectations, LTBA’s bulky tert-butoxy groups do not always enhance stereoselectivity. Evidence suggests that di-tert-butoxyaluminum hydride (formed via partial dissociation of LTBA) may act as the active reducing species, altering the mechanism. For example, LTBA showed lower selectivity than lithium trimethoxyaluminum hydride in ketone reductions, attributed to competing pathways .

Q. What methodologies enable LTBA to reduce fluorinated imidoyl chlorides to aldimines, and why do other hydrides fail?

LTBA efficiently reduces polyfluoroalkyl imidoyl chlorides to aldimines due to its moderate electrophilicity and ability to stabilize transition states with electron-withdrawing fluorine groups. In contrast, NaBH₄ and LiAlH₄ exhibit poor reactivity, likely due to insufficient Lewis acidity to activate the substrate .

Q. How can LTBA solutions be stabilized for large-scale applications?

LTBA-THF solutions are stabilized by:

- Strict moisture exclusion via nitrogen sparging .

- Storage at –20°C in sealed, flame-resistant containers .

- Adding stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) to prevent THF peroxide formation .

Q. What analytical techniques are used to confirm LTBA’s efficacy in complex syntheses?

- NMR spectroscopy : Monitors reaction progress (e.g., disappearance of carbonyl signals in acid chloride reductions) .

- Chromatography (TLC/HPLC) : Verifies product purity and identifies byproducts .

- Elemental analysis : Validates stoichiometry (e.g., C, H content in final products) .

Data Contradictions and Mechanistic Insights

Q. How can researchers reconcile contradictions in LTBA’s selectivity trends?

While steric bulk typically correlates with selectivity, LTBA’s anomalous behavior in certain systems (e.g., ketone reductions) suggests mechanistic complexity. Kinetic studies and computational modeling indicate that solvent effects and substrate coordination modes (e.g., η¹ vs. η² binding) may override steric factors .

Comparative Reactivity Table

| Reducing Agent | Reactivity with Acid Chlorides | Stereoselectivity | Common Solvents |

|---|---|---|---|

| LTBA | Stops at aldehyde | Moderate | THF, Ether |

| LiAlH₄ | Reduces to alcohol | Low | Ether |

| DIBAL-H | Inert | High | Toluene |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.